Cas no 4684-12-2 (1-Naphthalenamine,4-chloro-)

1-Naphthalenamine,4-chloro- (CAS 6358-64-1) is a chlorinated naphthylamine derivative used as an intermediate in organic synthesis. Its structure, featuring a chloro substituent at the 4-position of the naphthalene ring, enhances reactivity in electrophilic substitution and coupling reactions. This compound is particularly valued in the production of dyes, pigments, and agrochemicals due to its ability to form stable azo compounds and other functionalized derivatives. It exhibits moderate solubility in organic solvents, facilitating its use in controlled reaction conditions. High purity grades ensure consistent performance in specialized applications, making it a reliable choice for industrial and research-oriented chemical processes.
1-Naphthalenamine,4-chloro- structure
1-Naphthalenamine,4-chloro- structure
Product Name:1-Naphthalenamine,4-chloro-
CAS No:4684-12-2
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD00004024
CID:329951
PubChem ID:24890890
Update Time:2025-05-19

1-Naphthalenamine,4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine,4-chloro-
    • 1-Amino-4-chloronaphthalene
    • 1,4-chloronaphthylamine
    • 4-chloro-[1]naphthylamine
    • 4-chloro-1-aminonaphthalene
    • 4-chloro-1-naphthalamine
    • 4-chloro-1-naphthalenamine
    • 4-Chloro-1-naphthylamine
    • 4-Chloronaphthylamine
    • 4-Cholo-1-naphthylamine
    • ACMC-1AOYQ
    • NSC60276
    • ST075443
    • H7ZV8MGN7M
    • BS-22679
    • 4-chloronaphthalen-1-amine
    • 1-Naphthalenamine, 4-chloro-
    • FT-0635392
    • A12545
    • DTXSID40196956
    • NS00047416
    • SCHEMBL1024142
    • CS-0158106
    • AC-27712
    • NSC 60276
    • 1-Amino-4-chloronaphthalene, 98%
    • 4684-12-2
    • 1-Naphthylamine, 4-chloro-
    • MFCD00004024
    • AKOS015894716
    • NSC-60276
    • EINECS 225-138-0
    • SY300237
    • STL195346
    • DB-008039
    • MDL: MFCD00004024
    • Inchi: 1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
    • InChI Key: DEPDZGNUVOAZCW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C2C=CC=CC2=1)N

Computed Properties

  • Exact Mass: 200.04094
  • Monoisotopic Mass: 177.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Purple powder
  • Density: 1.289
  • Melting Point: 98-100 °C (lit.)
  • Boiling Point: 338.4°Cat760mmHg
  • Flash Point: 158.4°C
  • Refractive Index: 1.712
  • PSA: 17.3
  • Solubility: Not determined

1-Naphthalenamine,4-chloro- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

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1-Naphthalenamine,4-chloro- Suppliers

Amadis Chemical Company Limited
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(CAS:4684-12-2)1-Naphthalenamine,4-chloro-
Order Number:A20376
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):468.0
Email:sales@amadischem.com

1-Naphthalenamine,4-chloro- Related Literature

Additional information on 1-Naphthalenamine,4-chloro-

Introduction to 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2)

1-Naphthalenamine,4-chloro, with the chemical formula C10H7NCl, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its versatile applications in synthetic chemistry and its potential in drug development. The presence of both a chloro substituent and an amine group makes it a valuable intermediate for various chemical transformations, enabling the synthesis of more complex molecules.

The compound is characterized by its molecular structure, which consists of a naphthalene core substituted at the 4-position with a chlorine atom and an amine group at the 1-position. This specific arrangement imparts unique reactivity, making it a useful building block in medicinal chemistry. The chloro group enhances electrophilic substitution reactions, while the amine functionality allows for nucleophilic additions and condensation reactions. These properties have been leveraged in recent studies to develop novel therapeutic agents.

In recent years, 1-Naphthalenamine,4-chloro has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop new analogs of antitumor agents. The chloro-substituted naphthalene ring system is particularly interesting because it can be further functionalized to create molecules with enhanced binding affinity to biological targets. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Naphthalenamine,4-chloro exhibit promising activity against certain kinases involved in cancer progression.

The amine group in 1-Naphthalenamine,4-chloro also plays a crucial role in its reactivity. It can participate in hydrogen bonding interactions, which are essential for drug-receptor binding. This feature has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions. A recent publication in Chemical Biology described the use of 1-Naphthalenamine,4-chloro as a scaffold for developing compounds that modulate protein function by interfering with their ability to interact with other cellular components.

Furthermore, the compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes. Its ability to undergo selective functionalization without significant degradation has been highlighted in several synthetic protocols. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at different positions on the naphthalene ring, expanding the library of possible derivatives.

The pharmaceutical industry has also shown interest in 1-Naphthalenamine,4-chloro due to its potential as an intermediate for antiviral and antibacterial agents. The structural motif present in this compound is reminiscent of known pharmacophores that exhibit biological activity. Researchers have hypothesized that by modifying the chlorine and amine substituents, new compounds with improved efficacy and reduced toxicity could be developed.

In conclusion, 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2) is a versatile and valuable compound with numerous applications in synthetic chemistry and drug discovery. Its unique structural features enable it to serve as a precursor for a wide range of bioactive molecules. Recent advancements in medicinal chemistry have underscored its importance as a scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in the chemical and pharmaceutical industries is likely to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4684-12-2)1-Naphthalenamine,4-chloro-
A20376
Purity:99%
Quantity:25g
Price ($):468.0
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